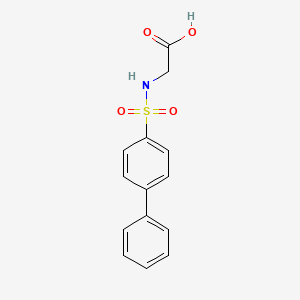

(Biphenyl-4-sulfonylamino)-acetic acid

Übersicht

Beschreibung

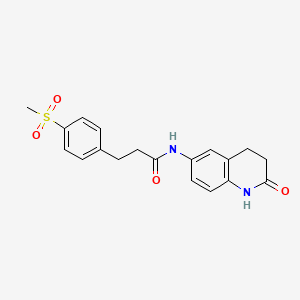

The compound PMID24900526C1 PD047650 , is a matrix metalloproteinase-12 (MMP-12) inhibitor. MMP-12 is an enzyme involved in the breakdown of extracellular matrix components, and its inhibition is of interest in various therapeutic areas, including inflammatory diseases and cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PMID24900526C1 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.

Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity against MMP-12. This may involve reactions such as alkylation, acylation, and halogenation.

Purification and characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of PMID24900526C1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques. Reaction conditions are carefully controlled to ensure consistency and reproducibility.

Analyse Chemischer Reaktionen

Arten von Reaktionen

PD047650: unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogenide und organometallische Verbindungen werden unter Bedingungen wie Rückfluss oder Raumtemperatur eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation oxidierte Derivate mit veränderter biologischer Aktivität liefern, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die Eigenschaften der Verbindung verbessern oder modifizieren.

Wissenschaftliche Forschungsanwendungen

PD047650: hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Sonde verwendet, um die Aktivität und Hemmung von MMP-12 zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation des Abbaus der extrazellulären Matrix und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Als potenzieller Therapeutikum für Krankheiten untersucht, die mit einem übermäßigen Matrixabbau einhergehen, wie z. B. chronisch obstruktive Lungenerkrankung (COPD) und bestimmte Krebsarten.

Industrie: Wird bei der Entwicklung von diagnostischen Werkzeugen und Assays zum Nachweis der MMP-12-Aktivität eingesetzt.

Wirkmechanismus

PD047650: übt seine Wirkung aus, indem es an die aktive Stelle von MMP-12 bindet und so dessen enzymatische Aktivität hemmt. Diese Hemmung verhindert den Abbau der extrazellulären Matrixkomponenten, was entscheidend ist bei Zuständen, in denen ein übermäßiger Matrixabbau nachteilig ist. Zu den molekularen Zielen gehört das Zinkion in der aktiven Stelle von MMP-12, und die beteiligten Pfade sind mit der Regulation des extrazellulären Matrixumsatzes verbunden.

Wissenschaftliche Forschungsanwendungen

PMID24900526C1: has a wide range of scientific research applications:

Chemistry: Used as a probe to study the activity and inhibition of MMP-12.

Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cellular processes.

Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as chronic obstructive pulmonary disease (COPD) and certain cancers.

Industry: Utilized in the development of diagnostic tools and assays for detecting MMP-12 activity.

Wirkmechanismus

PMID24900526C1: exerts its effects by binding to the active site of MMP-12, thereby inhibiting its enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in conditions where excessive matrix degradation is detrimental. The molecular targets include the zinc ion in the active site of MMP-12, and the pathways involved are related to the regulation of extracellular matrix turnover.

Vergleich Mit ähnlichen Verbindungen

PD047650: ist einzigartig in seiner hohen Spezifität und Potenz als MMP-12-Inhibitor. Zu ähnlichen Verbindungen gehören:

PD166793: Ein weiterer MMP-12-Inhibitor mit einer anderen Kernstruktur.

Marimastat: Ein Breitband-MMP-Inhibitor mit Aktivität gegen mehrere MMPs, einschließlich MMP-12.

Batimastat: Ähnlich wie Marimastat, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Die Einzigartigkeit von PD047650 liegt in seiner selektiven Hemmung von MMP-12, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle dieses Enzyms in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.

Eigenschaften

IUPAC Name |

2-[(4-phenylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)10-15-20(18,19)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAFXLGSGMQYPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2540926.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride](/img/structure/B2540930.png)

![N-{[4-butyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2540933.png)

![2-ethyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2540934.png)

![2-(4-methoxyphenyl)-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2540935.png)

![2-ethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2540936.png)

![2,5-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2540945.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide](/img/structure/B2540947.png)

![2-{2-Oxo-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2540949.png)